molecular formula C13H26N2O3S B4767677 1-(ethylsulfonyl)-N-(1-methylbutyl)-3-piperidinecarboxamide

1-(ethylsulfonyl)-N-(1-methylbutyl)-3-piperidinecarboxamide

Cat. No. B4767677
M. Wt: 290.42 g/mol
InChI Key: YTWYLCPLTWPJLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, such as 1-(ethylsulfonyl)-N-(1-methylbutyl)-3-piperidinecarboxamide, involves complex chemical reactions. For instance, the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed that substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide significantly enhances activity, demonstrating the importance of structural modifications in the synthesis process (Sugimoto et al., 1990).

Molecular Structure Analysis

Molecular structure analysis focuses on understanding the spatial arrangement of atoms within a molecule and its impact on chemical behavior and properties. Studies on derivatives similar to 1-(ethylsulfonyl)-N-(1-methylbutyl)-3-piperidinecarboxamide, such as the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, provide insights into how molecular docking and structural modifications affect the interaction with biological targets (Khalid, Rehman, & Abbasi, 2014).

Chemical Reactions and Properties

Chemical reactions and properties of piperidine derivatives are influenced by functional groups and molecular structure. For example, the synthesis of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine demonstrated talented activity against enzymes like butyrylcholinesterase, showcasing the compound's chemical reactivity and potential biological importance (Khalid et al., 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for understanding a compound's behavior in different environments. For example, 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide research highlights the role of ionic liquids with piperidine derivatives in enhancing conductivity and performance in applications such as Li-ion batteries (Kim, Cho, & Shin, 2013).

Chemical Properties Analysis

Chemical properties analysis delves into the reactivity of compounds with other chemicals, stability under various conditions, and potential for participating in chemical reactions. Studies on the metal-free oxidative 1,2-arylmethylation cascades of N-(arylsulfonyl)acrylamides, for instance, shed light on the innovative methods for forming C-C bonds and the chemical versatility of piperidine derivatives (Tan, Song, Hu, & Li, 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level to produce a certain effect. This is particularly relevant for compounds that have biological activity .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This includes toxicity, flammability, and environmental impact .

properties

IUPAC Name

1-ethylsulfonyl-N-pentan-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3S/c1-4-7-11(3)14-13(16)12-8-6-9-15(10-12)19(17,18)5-2/h11-12H,4-10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWYLCPLTWPJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1CCCN(C1)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(ethylsulfonyl)-N-(pentan-2-yl)piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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